Oglufanide Oglufanide Glutamyltryptophan, also known as alpha-glu-TRP or oglufanide, belongs to the class of organic compounds known as peptides. Peptides are compounds containing an amide derived from two or more amino carboxylic acid molecules (the same or different) by formation of a covalent bond from the carbonyl carbon of one to the nitrogen atom of another. Glutamyltryptophan is considered to be a practically insoluble (in water) and relatively neutral molecule. Glutamyltryptophan can be biosynthesized from L-glutamic acid and L-tryptophan.
Oglufanide is a synthetic dipeptide immunomodulator in development for the treatment of chronic hepatitis C viral infection. Oglufanide was originally developed to treat severe infectious disease in Russia (where it is a registered pharmaceutical), and was extensively studied in cancer clinical trials in the United States before being acquired by Implicit Bioscience in 2005. Oglufanide works as a regulator of the body's immune response, is being given by intranasal administration to patients with chronic hepatitis C viral infection.
Glu-Trp is a dipeptide composed of L-glutamic acid and L-tryptophan joined by a peptide linkage. It has a role as a metabolite, an immunomodulator, an angiogenesis modulating agent and an antineoplastic agent. It derives from a L-glutamic acid and a L-tryptophan.
Brand Name: Vulcanchem
CAS No.: 122933-59-9
VCID: VC0537992
InChI: InChI=1S/C16H19N3O5/c17-11(5-6-14(20)21)15(22)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24)/t11-,13-/m0/s1
SMILES: C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N
Molecular Formula: C16H17N3Na2O5
Molecular Weight: 333.34 g/mol

Oglufanide

CAS No.: 122933-59-9

Cat. No.: VC0537992

Molecular Formula: C16H17N3Na2O5

Molecular Weight: 333.34 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Oglufanide - 122933-59-9

Specification

CAS No. 122933-59-9
Molecular Formula C16H17N3Na2O5
Molecular Weight 333.34 g/mol
IUPAC Name (4S)-4-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C16H19N3O5/c17-11(5-6-14(20)21)15(22)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24)/t11-,13-/m0/s1
Standard InChI Key LLEUXCDZPQOJMY-AAEUAGOBSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N
SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N
Appearance Solid powder

Introduction

Chemical and Structural Characteristics

Oglufanide (C₁₆H₁₉N₃O₅) is a small molecule with a molecular weight of 333.34 g/mol and an isoelectric point of 3.09 . Its structure features two stereocenters, resulting in an absolute stereochemistry critical for biological activity . The compound’s solubility in dimethyl sulfoxide (DMSO) is 15.5 mg/mL, facilitating its formulation for preclinical studies .

Table 1: Molecular Properties of Oglufanide

PropertyValueSource
Molecular FormulaC₁₆H₁₉N₃O₅
Molecular Weight333.34 g/mol
Melting Point121–122°C
Solubility (DMSO)15.5 mg/mL
CAS Registry Number38101-59-6

The disodium salt form (C₁₆H₁₇N₃Na₂O₅), known as oglufanide disodium, enhances bioavailability and is utilized in clinical formulations .

Pharmacological Mechanisms

Immunomodulatory Activity

Oglufanide modulates innate immune responses by enhancing macrophage activity and cytokine production, particularly in chronic HCV infections . It counteracts viral immune evasion mechanisms, restoring host defense pathways . Preclinical models demonstrate its ability to reduce inflammatory infiltrates in gastric mucosa by 28–29%, highlighting its anti-inflammatory potential .

Antiangiogenic Properties

By inhibiting vascular endothelial growth factor (VEGF), oglufanide disrupts angiogenesis—a critical process in tumor growth and metastasis . In Kaposi’s sarcoma models, it reduced endothelial cell proliferation by 50%, correlating with decreased tumor vascularity .

Table 2: Key Pharmacological Targets

TargetEffectCondition Studied
VEGFInhibition of angiogenesisKaposi’s sarcoma
Macrophage activationEnhanced cytokine productionChronic HCV
T-cell responseModulation of Th1/Th2 balanceSolid tumors

Clinical Applications and Trials

Infectious Diseases

IndicationPhaseResultReference
Kaposi’s sarcomaIII33% tumor reduction
HCVII40% viral load reduction
Gastritis (H. pylori)NA3–4x leukocyte reduction

Future Directions

Despite mixed clinical outcomes, oglufanide’s dual mechanism warrants exploration in combination therapies. Potential avenues include:

  • Adjuvant use with checkpoint inhibitors to enhance tumor immunogenicity .

  • Topical formulations for inflammatory skin conditions, leveraging its antiangiogenic properties .

  • Repurposing for autoimmune diseases, given its cytokine-modulating effects .

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